

cross-validation of experimental data for 3-Bromo-2-fluorophenylacetonitrile

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Compound of Interest

Compound Name: 3-Bromo-2-fluorophenylacetonitrile

Cat. No.: B1294248

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A Comparative Guide to 3-Bromo-2-fluorophenylacetonitrile for Researchers

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is a critical determinant of research and development success. This guide provides a comparative analysis of **3-Bromo-2-fluorophenylacetonitrile**, a versatile halogenated aromatic nitrile, against its structural isomers. Due to a lack of direct comparative studies in publicly available literature, this guide leverages experimental data from closely related compounds and established chemical principles to offer a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

A foundational aspect of selecting a chemical intermediate lies in its fundamental physicochemical properties. These parameters influence reaction conditions, solubility, and safety considerations. The following table summarizes the known properties of **3-Bromo-2-fluorophenylacetonitrile** and two of its isomers.

Property	3-Bromo-2-fluorophenylacetonitrile	3-Bromo-5-fluorophenylacetonitrile	3-Bromo-2-fluorobenzonitrile
CAS Number	874285-03-7[1][2]	305800-58-2	840481-82-5[3]
Molecular Formula	C ₈ H ₅ BrFN[1][2]	C ₈ H ₅ BrFN	C ₇ H ₃ BrFN[4]
Molecular Weight	214.03 g/mol [2][5]	214.03 g/mol	200.01 g/mol [4]
Form	Liquid[2]	Not specified	Not specified
Density	1.589 g/mL at 25 °C[2]	Not specified	Not specified
Refractive Index	n _{20/D} 1.551[2]	Not specified	Not specified
Flash Point	>110 °C (>230 °F) - closed cup[2]	Not specified	Not specified

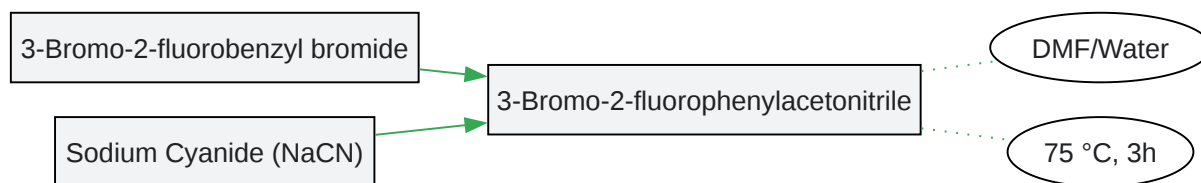
Synthetic Considerations: A Proposed Experimental Protocol

While a specific synthetic protocol for **3-Bromo-2-fluorophenylacetonitrile** is not readily available in peer-reviewed literature, a reliable method can be extrapolated from the synthesis of the related compound, 3-Bromo-5-fluorophenylacetonitrile[6]. This provides a strong starting point for researchers looking to synthesize these molecules.

Proposed Synthesis of 3-Bromo-2-fluorophenylacetonitrile and a Comparative Isomer

This proposed protocol outlines a nucleophilic substitution reaction to yield the desired phenylacetonitrile.

Reaction Scheme:



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Caption: Proposed reaction for the synthesis of **3-Bromo-2-fluorophenylacetonitrile**.

Experimental Protocol:

- **Reaction Setup:** In a sealed tube, suspend sodium cyanide (1.5 equivalents) in a minimal amount of water.
- **Addition of Reactants:** To this suspension, add a solution of the corresponding bromobenzyl bromide (1 equivalent) dissolved in dimethylformamide (DMF).
- **Reaction Conditions:** Heat the reaction mixture to 75°C and maintain for 3 hours.
- **Workup:** After cooling to room temperature, partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
- **Extraction:** Extract the aqueous phase with an additional portion of ethyl acetate.
- **Washing:** Wash the combined organic extracts with water and then with a saturated aqueous sodium chloride solution.
- **Drying and Concentration:** Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- **Purification:** Purify the crude product via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

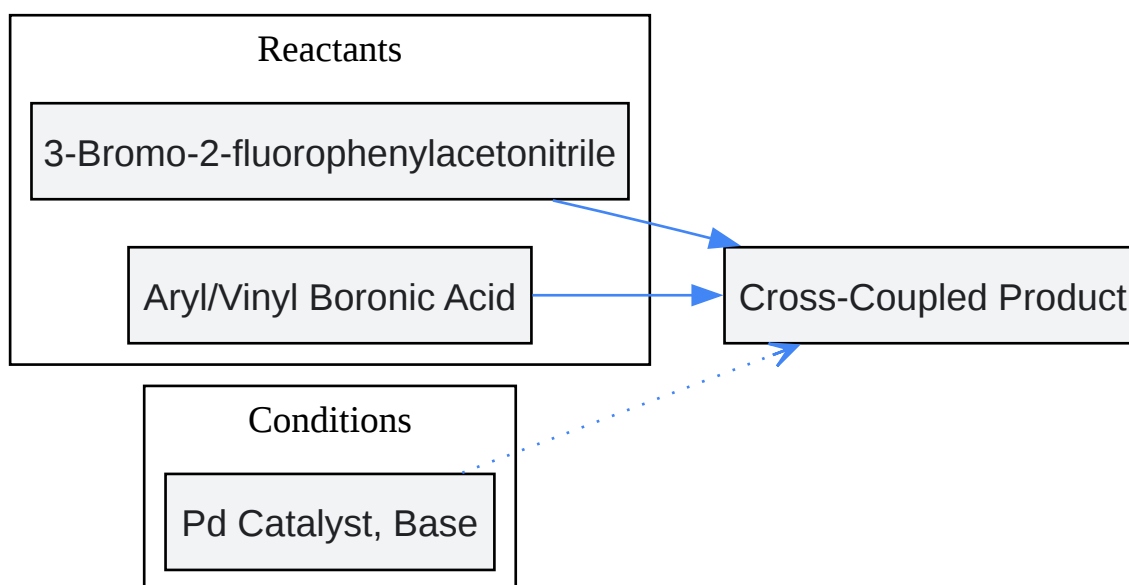
Expected Outcome:

Based on the synthesis of 3-Bromo-5-fluorophenylacetonitrile, a yield of approximately 58% can be anticipated for this reaction[6]. It is important to note that the position of the fluorine and bromine atoms can influence the electrophilicity of the benzylic carbon and, consequently, the reaction rate and yield. A comparative study executing this protocol for **3-Bromo-2-fluorophenylacetonitrile** and an isomer such as 4-Bromo-2-fluorophenylacetonitrile would provide valuable data on the impact of substituent positioning.

Performance in Key Applications: Palladium-Catalyzed Cross-Coupling Reactions

Halogenated aromatic compounds are pivotal intermediates in organic synthesis, largely due to their ability to participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The bromine substituent in **3-Bromo-2-fluorophenylacetonitrile** makes it an excellent candidate for such transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The electronic environment of the aromatic ring, influenced by the positions of the fluorine and nitrile groups, will affect the reactivity of the C-Br bond. In **3-Bromo-2-fluorophenylacetonitrile**, the electron-withdrawing nature of the adjacent fluorine and the more distant nitrile group will likely enhance the electrophilicity of the carbon atom bonded to bromine, potentially leading to faster oxidative addition to the palladium catalyst compared to isomers where these groups are in different positions.



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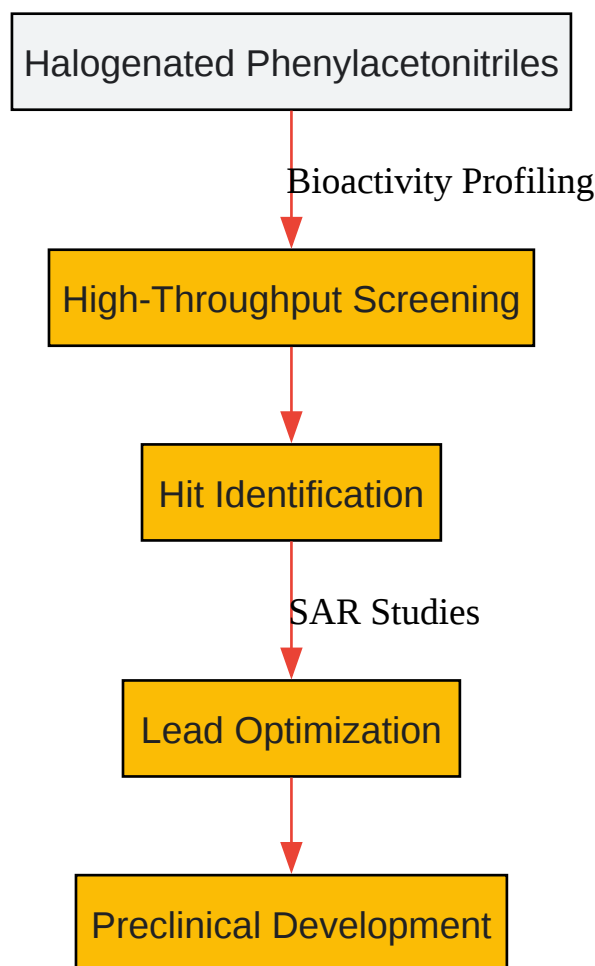
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

A comparative study of the performance of **3-Bromo-2-fluorophenylacetonitrile** and its isomers in a standardized Suzuki-Miyaura coupling reaction would provide invaluable data for process chemists. Key metrics for comparison would include reaction time, catalyst loading, and overall yield.

Potential Biological Activity: An Area for Future Research

While direct experimental data on the biological activity of **3-Bromo-2-fluorophenylacetonitrile** is not currently available in the scientific literature, the structural motifs present in the molecule are found in numerous bioactive compounds. A review of compounds synthesized from structurally similar precursors, such as other brominated benzonitriles, suggests potential for anticancer and antimicrobial activities[7].

The presence of the bromine and fluorine atoms can enhance metabolic stability and membrane permeability of a parent compound, which are desirable properties in drug candidates. The nitrile group can also participate in various interactions with biological targets.



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Caption: A logical workflow for the screening and development of novel drug candidates.

A high-throughput screening campaign of **3-Bromo-2-fluorophenylacetonitrile** and its isomers against a panel of cancer cell lines or microbial strains would be a logical first step in exploring their therapeutic potential.

Conclusion

3-Bromo-2-fluorophenylacetonitrile represents a promising, yet underexplored, chemical intermediate. Based on the analysis of related compounds, it is expected to be a valuable substrate in palladium-catalyzed cross-coupling reactions and may possess interesting biological properties. This guide provides a framework for researchers to initiate their own investigations by providing a solid foundation of its known physicochemical properties, a proposed synthetic route, and logical next steps for evaluating its performance in key

applications. Direct comparative studies are warranted to fully elucidate the advantages and disadvantages of this particular isomer in relation to other commercially available alternatives.

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